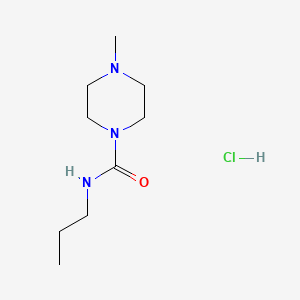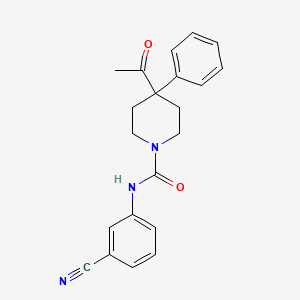
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the piperazine class of compounds. It is a white crystalline powder that is commonly used in scientific research as a reference standard for analytical purposes. MPHP is a relatively new drug, and there is limited information available about its synthesis method, mechanism of action, and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride is not well understood. However, it is believed to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in a stimulant effect. This compound also has an affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which results in a feeling of euphoria, increased energy, and alertness. This compound also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride has several advantages as a reference standard for analytical purposes. It is relatively easy to synthesize, and its purity can be improved by recrystallization. This compound is also stable and can be stored for long periods without degradation. However, there are some limitations to using this compound in lab experiments. Its psychoactive effects can interfere with the interpretation of results, and its use is subject to legal restrictions in some jurisdictions.
Orientations Futures
There are several future directions for research on 4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride. Further studies are needed to elucidate its mechanism of action and its effects on neurotransmitter systems in the brain. The development of new analytical methods for the detection and quantification of this compound and other piperazine derivatives in various matrices is also an area of interest. Additionally, the potential therapeutic uses of this compound and its analogs in the treatment of psychiatric disorders such as depression and anxiety warrant further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic stimulant drug that is commonly used in scientific research as a reference standard for analytical purposes. Its synthesis method is relatively simple, and it has several advantages as a reference standard. However, its psychoactive effects and legal restrictions limit its use in lab experiments. Further research is needed to elucidate its mechanism of action and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis method of 4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride involves the reaction between 1-benzylpiperazine and 4-methylaminobutyric acid. The reaction is carried out in the presence of a reducing agent, such as lithium aluminum hydride or sodium borohydride, to yield this compound. The purity of this compound can be improved by recrystallization using a suitable solvent. The synthesis method of this compound is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride is commonly used in scientific research as a reference standard for analytical purposes. It is used as a control substance in forensic toxicology and drug testing to detect the presence of piperazine derivatives in biological samples. This compound is also used in the development of new analytical methods for the detection and quantification of piperazine derivatives in various matrices, such as urine, blood, and hair.
Propriétés
IUPAC Name |
4-methyl-N-propylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-3-4-10-9(13)12-7-5-11(2)6-8-12;/h3-8H2,1-2H3,(H,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRQVUDWYSDEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine](/img/structure/B5409558.png)
![4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409561.png)

![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide](/img/structure/B5409583.png)
![3-benzyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409597.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5409609.png)
![3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5409614.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5409616.png)
![5-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5409626.png)
